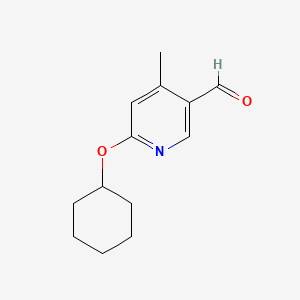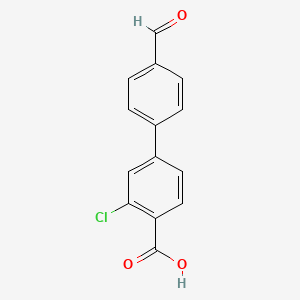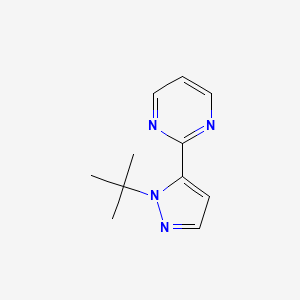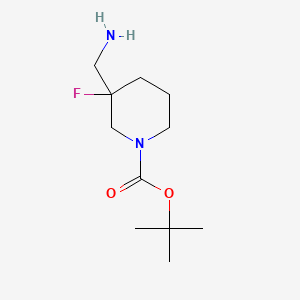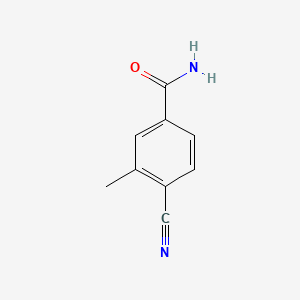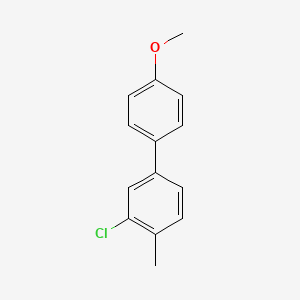
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CETFEF) is an organoboron compound that has been widely studied in the scientific research field. It is a versatile compound that can be used in a variety of applications, including synthetic organic chemistry, drug discovery, and medicinal chemistry. CETFEF has been found to be an effective catalyst for a variety of chemical reactions, and its unique structure and properties make it an attractive option for use in a variety of research applications.
Scientific Research Applications
Crystal Structure and Chemical Interactions
The crystal structure of derivatives related to 2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined, showcasing its use in understanding the molecular configurations and interactions of boron-containing compounds. Studies have elaborated on the orthorhombic space group and lattice constants, revealing the compound's detailed structural aspects (Seeger & Heller, 1985).
Synthesis of Organic Derivatives
Research has been conducted on reactions of alkanolamines with 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the production of distillable liquids and solids, highlighting its significance in organic synthesis. These derivatives exhibit solubility in common organic solvents and are characterized by various analytical methods, including IR and NMR spectra, indicating their potential for further chemical manipulations (Duggal & Mehrotra, 1981).
Material Science and Polymer Synthesis
In material science, the compound has been utilized in the synthesis of colored polymers containing specific molecular units. These polymers, characterized by their solubility and molecular weights, have potential applications in various industries, including electronics and display technologies (Welterlich, Charov, & Tieke, 2012).
Catalysis and Chemical Transformations
The compound also plays a role in catalysis, as evidenced by its use in the catalyzed diboration of certain substrates. Such studies provide insights into the compound's reactivity and its potential for creating new chemical entities, offering a pathway for the synthesis of boron-capped polyenes with applications in new material development (Clegg et al., 1996).
Advanced Synthesis Techniques
Further research demonstrates its application in precision synthesis techniques, such as the Suzuki-Miyaura coupling polymerization, yielding polymers with narrow molecular weight distributions. These advances underline the compound's utility in creating well-defined polymer architectures for materials science applications (Yokozawa et al., 2011).
properties
IUPAC Name |
2-(4-chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-7-9(11(17)8-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMRWWIYFKJRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

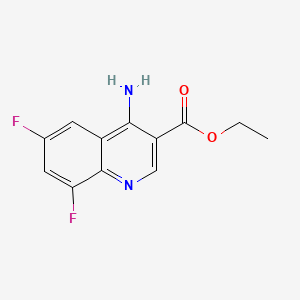




![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)

![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)
